molecular formula C15H16BrNO3S B3487451 [(4-Bromo-3-methoxyphenyl)sulfonyl](2-ethylphenyl)amine

[(4-Bromo-3-methoxyphenyl)sulfonyl](2-ethylphenyl)amine

Cat. No.: B3487451
M. Wt: 370.3 g/mol
InChI Key: BKHJOVGORVZDFB-UHFFFAOYSA-N
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Description

(4-Bromo-3-methoxyphenyl)sulfonylamine is an organic compound with the molecular formula C15H16BrNO3S and a molecular weight of 370.2614 g/mol This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a phenyl ring, along with an ethyl-substituted phenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methoxyphenyl)sulfonylamine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Methoxylation: The addition of a methoxy group to the phenyl ring.

    Sulfonylation: The attachment of a sulfonyl group to the phenyl ring.

    Amine Coupling: The coupling of the sulfonylated phenyl ring with 2-ethylphenylamine.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .

Industrial Production Methods

Industrial production of (4-Bromo-3-methoxyphenyl)sulfonylamine may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods often utilize continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methoxyphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

(4-Bromo-3-methoxyphenyl)sulfonylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-3-methoxyphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine and methoxy groups may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-3-methoxyphenyl)sulfonylamine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

4-bromo-N-(2-ethylphenyl)-3-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3S/c1-3-11-6-4-5-7-14(11)17-21(18,19)12-8-9-13(16)15(10-12)20-2/h4-10,17H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHJOVGORVZDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-Bromo-3-methoxyphenyl)sulfonyl](2-ethylphenyl)amine
Reactant of Route 2
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[(4-Bromo-3-methoxyphenyl)sulfonyl](2-ethylphenyl)amine
Reactant of Route 3
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[(4-Bromo-3-methoxyphenyl)sulfonyl](2-ethylphenyl)amine
Reactant of Route 4
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[(4-Bromo-3-methoxyphenyl)sulfonyl](2-ethylphenyl)amine
Reactant of Route 5
[(4-Bromo-3-methoxyphenyl)sulfonyl](2-ethylphenyl)amine
Reactant of Route 6
[(4-Bromo-3-methoxyphenyl)sulfonyl](2-ethylphenyl)amine

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